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Compound of Interest

Compound Name: 4-Bromo-3-fluoroaniline

Cat. No.: B116652 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-fluoroaniline (CAS No. 656-65-5), a key intermediate in pharmaceutical and

agrochemical research. This document is intended for researchers, scientists, and

professionals in drug development, offering a detailed summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
4-Bromo-3-fluoroaniline is a substituted aromatic amine whose structural elucidation is

paramount for its application in synthesis. Spectroscopic techniques provide a definitive

fingerprint of the molecule, confirming its identity and purity. This guide presents a concise

compilation of its characteristic spectroscopic data.

Spectroscopic Data
The following sections detail the NMR, IR, and MS data for 4-Bromo-3-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-3-fluoroaniline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~3.7 br s - 2H -NH₂

~6.6 dd 8.6, 4.5 1H Ar-H

~6.8 m - 1H Ar-H

~7.2 t 8.0 1H Ar-H

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-3-fluoroaniline

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

103.2 (d) 22.4 Ar-C

106.8 (d) 7.6 Ar-C

132.1 (d) 2.0 Ar-C

149.2 (d) 235.2 Ar-C-F

110-120 (broad) - Ar-C-Br

145-150 (broad) - Ar-C-NH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Bromo-3-fluoroaniline was obtained using the Attenuated Total Reflectance (ATR)

technique.

Table 3: FT-IR Spectroscopic Data for 4-Bromo-3-fluoroaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amine)

1600-1450 Medium-Strong C=C Stretch (Aromatic Ring)

1300-1200 Strong C-N Stretch (Aromatic Amine)

1200-1000 Strong C-F Stretch

800-600 Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented here is based on the expected fragmentation pattern for 4-
Bromo-3-fluoroaniline under electron ionization (EI). The presence of bromine isotopes (⁷⁹Br

and ⁸¹Br) will result in characteristic M and M+2 peaks of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3-fluoroaniline

m/z
Predicted Relative
Intensity

Assignment

189/191 High [M]⁺ (Molecular Ion)

110 Medium [M - Br]⁺

83 Medium [M - Br - HCN]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
A solution of 4-Bromo-3-fluoroaniline (5-10 mg) was prepared in deuterated chloroform

(CDCl₃, ~0.7 mL). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room

temperature. Chemical shifts were referenced to the residual solvent peak.
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FT-IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample was placed directly on the ATR crystal, and pressure was applied to ensure good

contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane)

is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized

and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and

detected.

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 4-
Bromo-3-fluoroaniline.
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of 4-Bromo-3-fluoroaniline.
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Caption: A generalized experimental workflow for acquiring spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116652#spectroscopic-data-nmr-ir-ms-for-4-bromo-
3-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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